Acid yellow 121

Description

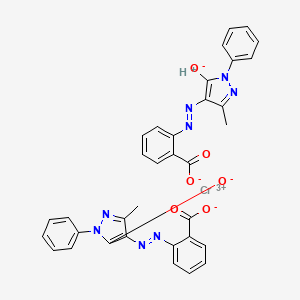

Structure

3D Structure of Parent

Properties

IUPAC Name |

chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZTWVYOORNGFM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25CrN8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897452 | |

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5601-29-6 | |

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for Acid Yellow 121

Mechanistic Investigations of Diazotization and Coupling Reactions in Acid Yellow 121 Synthesis

The synthesis of this compound involves a two-stage reaction sequence: diazotization and azo coupling. jchemrev.com The first step, diazotization, involves the treatment of an aromatic amine, typically o-aminobenzoic acid, with nitrous acid. Nitrous acid is commonly generated in situ from the reaction of sodium nitrite (B80452) and hydrochloric acid under controlled conditions. moca.net.ua This reaction converts the primary aromatic amine into a diazonium salt. jchemrev.commoca.net.ua Key parameters for efficient diazotization include maintaining low temperatures, typically between 0–5°C, to prevent the decomposition of the unstable diazonium salt. moca.net.uaekb.eg An acidic medium, often pH 1–2 using concentrated HCl, is also crucial. A molar ratio of 1:1.05 (amine to NaNO₂) is often used to ensure complete conversion of the amine.

The second stage is the coupling reaction, where the highly reactive diazonium salt acts as an electrophile and reacts with a coupling component, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. jchemrev.com This electrophilic substitution typically occurs on an activated aromatic ring of the coupling component, forming an azo bond (-N=N-) and yielding the azo intermediate. jchemrev.commoca.net.ua The coupling reaction is a fundamental method for synthesizing azo dyes. jchemrev.commoca.net.uaekb.eg

Chromium Complexation Chemistry: Influence on Molecular Structure and Stability

Following the diazotization and coupling reactions, the azo intermediate undergoes metallization with chromium(III) salts to form the final this compound dye, which is a chromium complex. This complexation step is critical as it significantly enhances the lightfastness and thermal stability of the dye. The chromium ion coordinates with the azo intermediate, typically involving functional groups such as the azo nitrogen atoms and oxygen atoms from adjacent functional groups (e.g., carboxylate and hydroxyl or enolate functionalities from the coupling component). The resulting complex involves a central chromium(III) ion coordinated to two molecules of the azo ligand. nih.gov

Development and Optimization of Industrial-Scale Production Pathways (e.g., Continuous Flow Processes)

Industrial-scale production of this compound often employs optimized processes to enhance efficiency, throughput, and product consistency. Continuous flow synthesis is a modern approach adopted in some facilities for dye production, offering advantages over traditional batch processes. google.commit.edu In continuous flow systems, reactants are pumped through tubular reactors, allowing for precise control of reaction parameters such as temperature, residence time, and mixing. mit.edu

For this compound synthesis, continuous flow processes in tubular reactors can involve specific conditions. Reported parameters include residence times of 60–90 minutes and a temperature gradient, potentially ranging from 70°C at the inlet to 90°C at the outlet. Static mixers within the tubes can be used to improve mixing and reduce axial dispersion, contributing to better product quality. google.com

Advantages of continuous flow synthesis in this context include a potential for 20–30% higher throughput compared to batch processes and the ability to achieve consistent product quality, measured by colorimetric assays (e.g., ΔE < 1.0). Continuous flow technology also offers inherent safety improvements for exothermic reactions and straightforward scalability, making it relevant for industrial manufacturing. acs.org

Data from a continuous flow synthesis of a related yellow dye (Yellow 11) using a tubular reactor demonstrate the potential for high conversion rates (100%) under controlled temperature and residence time. google.com

| Process Type | Reactor Type | Residence Time | Temperature Range | Mixing Strategy | Throughput Increase (vs. Batch) | Product Quality (ΔE) |

| Industrial Batch | N/A | Longer (60-120 min) google.com | Varies | N/A | Baseline | Varies |

| Continuous Flow | Tubular Reactor | 60-90 minutes | 70-90°C (gradient) | Static Mixers | 20-30% | < 1.0 |

Note: Data for this compound specifically in continuous flow is limited in the provided snippets, but information on similar azo dye continuous synthesis is included for illustrative purposes.

Application of Chemometrics and Design of Experiments (DoE) for Synthesis Optimization

Chemometrics and Design of Experiments (DoE) are powerful statistical tools that can be applied to optimize chemical synthesis processes, including the production of dyes like this compound. DoE allows for the systematic investigation of multiple reaction parameters simultaneously to understand their individual and interactive effects on the synthesis outcome, such as yield, purity, and reaction time. acs.orgunesp.br

By using DoE, researchers can design experiments efficiently, reducing the number of trials needed compared to traditional one-variable-at-a-time approaches. acs.org Common DoE strategies include factorial designs, response surface methodology (RSM), and definitive screening designs (DSD). unesp.brrsc.org These methods help in identifying the most significant factors influencing the synthesis and determining optimal conditions to achieve desired product characteristics. acs.orgunesp.br

Chemometrics, which involves the application of mathematical and statistical methods to chemical data, is used in conjunction with DoE to analyze the experimental results, build predictive models, and visualize the relationships between variables and responses. unesp.br This allows for a data-driven approach to process optimization, leading to improved efficiency, reproducibility, and potentially reduced byproduct formation. acs.orgacs.org While specific applications of chemometrics and DoE directly to this compound synthesis are not detailed in the provided information, these techniques are widely used in the optimization of various chemical processes, including the synthesis of other organic compounds and the extraction of natural products. acs.orgunesp.brrsc.orgfrontiersin.org

Research into Byproduct Formation and Purification Strategies during Synthesis

Purification strategies are essential to isolate the desired this compound product from the reaction mixture and remove impurities. Several techniques can be employed for this purpose. Salt removal, often a significant aspect of dye purification, can be achieved through methods like dialysis or ultrafiltration to eliminate inorganic salts formed during the reaction (e.g., sodium sulfate). Crystallization is another common purification technique, where the crude dye is dissolved in a suitable solvent system (e.g., ethanol-water mixtures) and then precipitated to obtain a purer solid.

Byproduct management in industrial production can also involve filtration to remove solid impurities like sodium sulfate. Waste treatment methods, such as using ion-exchange resins, can be employed to recover residual chromium from wastewater, addressing environmental concerns and potentially allowing for the recycling of materials. Analytical techniques like HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) and ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry) are valuable for monitoring the synthesis, identifying and quantifying impurities, and determining the chromium content in the final product.

Yield data for the different synthesis steps highlight potential areas for byproduct formation and loss of product. For example, reported typical yields for the steps are: Diazotization (92–95%), Coupling (88–90%), and Complexation (80–85%). These figures suggest that the complexation step might have a higher potential for yield loss, which could be related to incomplete complex formation or byproduct generation during this stage.

| Synthesis Step | Typical Yield (%) |

| Diazotization | 92–95 |

| Coupling | 88–90 |

| Complexation | 80–85 |

Comprehensive Spectroscopic and Advanced Analytical Characterization of Acid Yellow 121

Spectroscopic Analysis for Structural Elucidation and Electronic Properties

Spectroscopy is a cornerstone in the analysis of dye molecules, providing critical insights into their chemical identity and behavior. Each technique offers a unique window into the molecular world of Acid Yellow 121.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. For a dye like this compound, the UV-Vis spectrum is dominated by the absorption of its extensive chromophore system, which includes the azo linkage (-N=N-) and the aromatic rings of the pyrazolone (B3327878) and benzoic acid moieties.

The spectrum typically shows intense π→π* transitions associated with the conjugated aromatic systems and a less intense n→π* transition associated with the azo group. The exact position and intensity of these bands are sensitive to the solvent environment and pH.

Table 3.1: Representative UV-Vis Absorption Data for a Structurally Similar Cr(III)-Pyrazolone Azo Dye Complex

| Spectral Feature | Wavelength Range (nm) | Associated Transition |

|---|---|---|

| λmax (Visible) | ~ 460 | π→π* |

| UV Band | ~ 235 - 350 | π→π* |

Data is representative of similar compounds as described in the literature. researchgate.netnih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (FT-IR) Spectroscopy: In the FT-IR spectrum of a chromium-complexed azo dye like this compound, several key vibrational bands are expected. Analysis of similar complexes reveals characteristic peaks. researchgate.net The stretching vibration of the azo group (N=N), which is often weak in simple azo compounds, can be observed in the 1500-1400 cm⁻¹ region. Vibrations corresponding to the aromatic C=C stretching of the phenyl and pyrazolone rings typically appear in the 1600-1450 cm⁻¹ range. A strong band corresponding to the C=O stretching of the pyrazolone ring is expected around 1660-1650 cm⁻¹. researchgate.netrsc.org Furthermore, the coordination of the chromium ion to the ligand introduces new vibrations, specifically the Cr-O and Cr-N stretching modes, which are found in the far-infrared region, typically below 600 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective in identifying the symmetric stretching of the azo (-N=N-) bond and the vibrations of the aromatic ring systems. However, a significant challenge in the Raman analysis of fluorescent dyes like this compound can be the intense fluorescence that overwhelms the weaker Raman scattering signal. This often necessitates the use of a laser with a longer wavelength for excitation (e.g., 785 nm or 1064 nm) to minimize fluorescence.

Table 3.2: Expected FT-IR Vibrational Frequencies for this compound Based on Analogous Compounds

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| ~1660 | C=O stretch (pyrazolone ring) |

| 1600 - 1450 | C=C stretch (aromatic rings) |

| 1500 - 1400 | N=N stretch (azo group) |

| < 600 | Cr-O and Cr-N stretch |

Assignments are based on data for similar chromium-complexed azo dyes. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For a complex structure like this compound, ¹H and ¹³C NMR would provide definitive evidence of its molecular connectivity.

¹H NMR: In the proton NMR spectrum, distinct signals would correspond to the different types of protons. The aromatic protons on the phenyl and benzoic acid rings would appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm. A sharp singlet corresponding to the methyl (-CH₃) group on the pyrazolone ring would be expected in the more upfield region, around 2.2-2.5 ppm. researchgate.netosf.io

¹³C NMR: The carbon-13 NMR spectrum would show a greater number of signals, corresponding to each unique carbon atom in the ligand. Key signals would include those for the carbonyl carbon (C=O) of the pyrazolone ring (around 158 ppm) and the various aromatic carbons. researchgate.net The methyl carbon would appear far upfield. Due to the paramagnetic nature of the Cr(III) ion, significant broadening of NMR signals can occur, which may complicate spectral interpretation.

While specific NMR data for this compound is not publicly documented, analysis of related pyrazolone azo dyes provides expected chemical shift ranges. nih.govrsc.org

Table 3.3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Ligand Structure of this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| ¹H | Methyl Protons (-CH₃) | 2.2 - 2.5 |

| ¹³C | Carbonyl Carbon (C=O) | ~158 |

| ¹³C | Aromatic Carbons | 115 - 150 |

| ¹³C | Methyl Carbon (-CH₃) | ~12 |

Predicted values are based on published data for structurally related pyrazolone azo ligands and their complexes. researchgate.netosf.io

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry is used to confirm its elemental composition.

The molecular formula of this compound is C₃₄H₂₅CrN₈O₆. This corresponds to a monoisotopic mass of approximately 693.1302 Da and an average molecular weight of 693.62 g/mol . Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing such a metal-complex dye. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion or a related adduct.

Tandem mass spectrometry (MS/MS) could be employed to study the fragmentation pathways. Characteristic fragmentation would likely involve the cleavage of the azo bond or the loss of substituents from the aromatic rings, providing further confirmation of the dye's structure.

Table 3.4: Molecular Weight Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₄H₂₅CrN₈O₆ |

| Average Mass | 693.62 g/mol |

Powder XRD could be used to characterize the bulk material, identifying its crystalline phase and assessing its purity. To date, no public crystallographic data for this compound is available in open-access databases like the Cambridge Crystallographic Data Centre (CCDC). Therefore, a detailed assessment of its solid-state structure based on experimental diffraction data cannot be presented. A patent document mentions that X-ray amorphous pigments can be obtained through specific processes, but this does not describe the intrinsic crystalline nature of this compound itself. google.com

In the absence of extensive experimental data, computational methods like Time-Dependent Density Functional Theory (TD-DFT) serve as a powerful predictive tool. TD-DFT calculations can model the electronic absorption spectrum of a dye, providing theoretical λmax values and insights into the nature of the electronic transitions.

For a molecule like this compound, TD-DFT studies would involve:

Geometry Optimization: First, the ground-state geometry of the molecule is optimized to find its most stable conformation.

Electronic Transition Calculation: TD-DFT is then used to calculate the energies of vertical electronic excitations from the ground state to various excited states.

Studies on other novel pyrazole (B372694) azo dyes have demonstrated the utility of this approach. nih.gov For example, calculations can predict the λmax for different tautomers (azo vs. hydrazo forms) and how substituents affect the absorption wavelength. nih.gov Such calculations would reveal which molecular orbitals (e.g., HOMO, LUMO) are involved in the key π→π* transition that gives this compound its color. This theoretical analysis helps to rationalize the observed photophysical properties and can guide the design of new dyes with tailored colors.

Table 3.5: Illustrative Application of TD-DFT in Azo Dye Analysis

| Computational Method | Information Obtained | Relevance to this compound |

|---|---|---|

| DFT Geometry Optimization | Minimum energy structure, bond lengths, angles | Provides the foundational 3D structure for further calculations |

| TD-DFT Excitation Energies | Predicted λmax, oscillator strengths | Correlates molecular structure with the observed color |

| Molecular Orbital Analysis | Character of HOMO, LUMO, etc. | Explains the nature of the electronic transitions (e.g., π→π*) |

This table illustrates the general methodology and insights gained from TD-DFT as applied to similar dye molecules. nih.gov

Advanced Analytical Techniques for Quantification and Stability Profiling of this compound

Advanced analytical methodologies are indispensable for the comprehensive characterization of this compound, a metal-complex azo dye. These techniques are crucial for determining its purity, identifying and quantifying degradation products, ascertaining elemental composition, and evaluating its stability under various conditions. Such detailed analysis ensures the quality, consistency, and predictable performance of the dye in its applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and monitoring its degradation. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, effectively separating the anionic dye from potential impurities and breakdown products based on differences in polarity.

For purity analysis, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram will ideally show one major peak corresponding to the intact dye. The area of this peak relative to the total area of all peaks provides a quantitative measure of the dye's purity. Minor peaks indicate the presence of impurities, which may originate from the synthesis process, such as unreacted starting materials or side-products.

In degradation studies, HPLC is used to track the disappearance of the parent dye and the emergence of new peaks over time. nih.gov Forced degradation studies, involving exposure of the dye to stress conditions like acid, base, oxidation, and light, can be monitored effectively. nih.gov For instance, under acidic or alkaline conditions, the azo bond or the ligand-metal bond may cleave, leading to the formation of smaller, often colorless, molecules. nih.gov By comparing the chromatograms of stressed and unstressed samples, a degradation profile can be established. The combination of HPLC with a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Visible spectra for each peak, aiding in the preliminary identification of degradation products. For definitive structural elucidation, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov

Table 1: Typical HPLC-PDA Parameters for Acid Azo Dye Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile with 0.1% Formic Acid) |

| Elution Mode | Gradient elution (e.g., starting with low %B, increasing over time) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | Monitoring at the dye's λmax (e.g., ~400-450 nm) and scanning a broad range (e.g., 200-700 nm) |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal Content Determination

As this compound is a chromium-based metal-complex dye, determining its precise metal content is critical for quality control and for confirming its molecular structure. epsilonpigments.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for this purpose, offering exceptional sensitivity and the ability to perform elemental and isotopic analysis at trace and ultra-trace levels. brjac.com.br

The analysis requires the complete destruction of the organic dye matrix to liberate the chromium ion. This is typically achieved through acid digestion, where the dye sample is heated in a mixture of strong acids, such as nitric acid and hydrogen peroxide. The resulting solution, containing the chromium as dissolved ions, is then introduced into the ICP-MS. The high-temperature argon plasma atomizes and ionizes the chromium atoms, which are then guided into the mass spectrometer to be separated based on their mass-to-charge ratio.

The primary goal is the quantification of chromium. However, ICP-MS can also be used to conduct a broader scan for other metallic impurities that might be present due to contamination in the raw materials or from the manufacturing equipment. The high sensitivity of ICP-MS allows for the detection of these impurities even at parts-per-billion (ppb) concentrations. rsc.orgnih.gov Coupling ion chromatography with ICP-MS (IC-ICP-MS) can further provide information on the speciation of chromium, distinguishing between different oxidation states such as the more toxic Cr(VI) and the less toxic Cr(III), which is crucial for a complete characterization. brjac.com.brmetrohm.com

Table 2: ICP-MS Analysis for Elemental Content in this compound

| Element | Purpose of Analysis | Typical Detection Limit (Aqueous) |

|---|---|---|

| Chromium (Cr) | Primary metal quantification (stoichiometry) | < 10 ng/L |

| Cobalt (Co) | Potential impurity from related dye synthesis | < 5 ng/L |

| Nickel (Ni) | Potential impurity from reactor vessels | < 10 ng/L |

| Copper (Cu) | Common industrial contaminant | < 20 ng/L |

| Lead (Pb) | Trace heavy metal impurity screening | < 5 ng/L |

| Iron (Fe) | Common industrial contaminant | < 50 ng/L |

Methodologies for Solubility and Solution Stability Assessment across pH Ranges

The solubility and stability of this compound in aqueous solutions are key performance parameters, often heavily influenced by pH. Metal-complex dyes can exhibit varying solubility depending on the protonation state of acidic or basic functional groups on the molecule. solarorganics.in

Solubility is typically determined by the equilibrium saturation method. Excess amounts of the dye are added to a series of buffered solutions across a desired pH range (e.g., pH 2 to 11). The suspensions are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the undissolved solid is removed by centrifugation or filtration, and the concentration of the dissolved dye in the supernatant or filtrate is quantified, usually by UV-Visible spectrophotometry by measuring the absorbance at its λmax.

Solution stability assessment involves preparing dye solutions of a known concentration in various pH buffers. These solutions are then stored under controlled conditions (e.g., specific temperature and light exposure). Aliquots are withdrawn at predetermined time intervals and analyzed to quantify the remaining concentration of the parent dye. HPLC is the preferred method for stability studies as it can separate the parent dye from any degradation products that might form, providing a more accurate measure of stability than spectrophotometry alone. najah.edu A plot of dye concentration versus time for each pH value reveals the degradation kinetics and helps identify the pH range where the dye exhibits maximum stability. researchgate.net

Table 3: Experimental Design for pH-Dependent Solubility and Stability Studies

| Parameter | Methodology | Analytical Technique | Measured Output |

|---|---|---|---|

| Solubility | Equilibrium saturation in buffered solutions (pH 2, 4, 7, 9, 11) at 25°C for 48h. | UV-Visible Spectrophotometry | Concentration (mg/L or mol/L) of dissolved dye. |

| Stability | Monitoring of a 50 mg/L solution in buffered media (pH 2, 4, 7, 9, 11) over 4 weeks at 40°C. | RP-HPLC with PDA Detection | Percentage of initial dye concentration remaining over time. |

Electrochemical Methods for Redox Potential and Reaction Monitoring

Electrochemical methods provide powerful tools for probing the redox characteristics of this compound and monitoring its degradation reactions in real-time. rsc.org The electroactive moieties in the dye are primarily the azo (–N=N–) group and the central chromium metal ion, both of which can undergo oxidation and reduction.

Cyclic Voltammetry (CV) is a fundamental technique used to characterize the redox behavior. By scanning the potential applied to an electrode immersed in a dye solution, one can observe the potentials at which reduction and oxidation events occur. For an azo dye, a characteristic reduction peak is often observed, corresponding to the cleavage of the azo bond. peacta.org The potential at which this occurs provides insight into the dye's susceptibility to reductive degradation. The redox behavior of the Cr(III) center can also be investigated.

Controlled-Potential Electrolysis (or Bulk Electrolysis) can be employed to induce degradation. By holding the electrode at a potential sufficient to reduce or oxidize the dye, the reaction can be driven to completion. This technique is useful for preparing degradation products for further analysis and for studying the mechanism of degradation. The progress of the electrolysis can be monitored by measuring the charge passed over time and by analyzing the solution at intervals using spectroscopic or chromatographic methods. peacta.org

These electrochemical techniques are valuable for understanding the dye's environmental fate, particularly in reductive environments, and for developing electrochemical methods for wastewater treatment. unesp.br

Table 4: Application of Electrochemical Techniques to this compound Analysis

| Technique | Principle | Information Obtained for this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep. | Identifies redox potentials of the azo group and Cr center; assesses electrochemical reversibility. |

| Differential Pulse Voltammetry (DPV) | Measures current just before and after a potential pulse, enhancing sensitivity over CV. | More accurate determination of redox potentials and potential for quantitative analysis. researchgate.net |

| Controlled-Potential Electrolysis | Applies a constant potential to drive an electrochemical reaction to completion. | Monitors reaction kinetics; generates degradation products for structural analysis. peacta.org |

Mechanistic Studies of Acid Yellow 121 Interactions and Chemical Transformations

Investigation of Dye-Substrate Interactions in Material Science Applications

Acid Yellow 121's application in textile dyeing and other material science contexts relies heavily on its interaction with various surfaces and fibers. ontosight.ai

Binding Mechanisms with Polymeric Fibers (e.g., Wool, Polyamide, Silk)

Acid dyes like this compound interact with polymeric fibers through various mechanisms, primarily involving ionic interactions. Anionic dyes carry a negative charge and form strong bonds with materials possessing positively charged surfaces, such as natural fibers like wool and silk. acs.org These electrostatic interactions occur between the negatively charged sulfonate groups on the dye molecule and positively charged sites on the fiber. acs.org

Wool and silk, being protein fibers, contain amino groups that can become positively charged in acidic dyeing conditions, facilitating interaction with the anionic dye. Polyamide fibers also possess amine groups that can interact with acid dyes. The binding can involve electrostatic attraction, hydrogen bonding, and van der Waals forces. mdpi.com Covalent and hydrogen bonding can contribute to the fixation and wash fastness of dyes on fibers. researchgate.net

Interfacial Phenomena and Adsorption Kinetics on Various Surfaces

Adsorption is a surface-based process where molecules adhere to a surface. daffodilvarsity.edu.bd The adsorption of dyes like this compound onto various surfaces is influenced by several factors, including pH, temperature, initial dye concentration, and the properties of the adsorbent material, such as particle size and surface area. arabjchem.org

The pH of the solution is a critical parameter as it affects the charge on both the dye molecule and the adsorbent surface, thereby influencing electrostatic interactions. acs.orgarabjchem.org For anionic dyes, adsorption is generally favored in acidic solutions where the adsorbent surface is more positively charged. arabjchem.orgresearchgate.net Adsorption kinetics describe the rate at which the dye is adsorbed onto the surface over time. Models like the pseudo-second-order model have been found to describe the adsorption kinetics of acid yellow dyes on certain materials. researchgate.net

Interfacial phenomena, such as surface tension and the energy of the liquid-solid interface, also play a role in the adsorption process. daffodilvarsity.edu.bdrsc.org The interaction between dye molecules and the surface can involve intermolecular forces. arabjchem.org

Molecular Interactions with Biological Macromolecules

This compound can interact with biological macromolecules, which is relevant in biological systems and potentially in applications like staining techniques.

Binding Characteristics with Proteins (e.g., Beta-Lactoglobulin, Beta-Casein)

This compound has been shown to bind to proteins. Proteins like beta-lactoglobulin and beta-casein are significant milk proteins. Beta-lactoglobulin is a globular protein found in whey, while beta-casein is a phosphoprotein and a major component of casein micelles. encyclopedia.pubromj.org

Studies on the interaction of other molecules with beta-casein and beta-lactoglobulin provide insights into potential binding mechanisms. For instance, curcumin (B1669340) has been shown to bind to beta-casein through interactions influenced by pH, with molecular docking and dynamics simulations revealing binding energies. mdpi.com Beta-lactoglobulin is known to interact with various hydrophobic molecules and also with polysaccharides, involving interactions such as hydrophobic, electrostatic, and hydrogen bonding. acs.orgepa.gov These interaction types are likely involved in the binding of this compound to proteins as well, given the dye's structure and the nature of protein surfaces.

Interaction Mechanisms with Nucleic Acids and Cellular Components

This compound can also interact with nucleic acids and cellular components. Nucleic acids, like DNA and RNA, are negatively charged due to their phosphate (B84403) backbone. nih.govnih.gov Interactions between small molecules and nucleic acids often involve electrostatic interactions, particularly with cationic compounds binding to the anionic phosphate groups. nih.govrsc.org While this compound is an anionic dye, other interaction mechanisms like intercalation or groove binding could be possible, depending on its specific structure and the nucleic acid conformation.

The dye's reactive azo group can undergo reduction to form aromatic amines, which can further interact with cellular components. Understanding these interactions is important for assessing the biological impact of the dye.

Redox Chemistry and Azo Bond Transformations of this compound

The azo group (-N=N-) is a key feature of this compound and is central to its redox chemistry. Azo dyes can undergo reduction, particularly under anaerobic conditions, leading to the cleavage of the azo bond and the formation of aromatic amines. cdnsciencepub.comwur.nl This transformation can be mediated by biological processes, such as those carried out by certain bacteria, or by chemical reducing agents. cdnsciencepub.comwur.nl

The reduction of azo dyes can be influenced by the presence of redox mediators, which facilitate electron transfer. wur.nl The process can involve enzymatic reactions or reactions with enzymatically reduced electron carriers. wur.nl The transformation of the azo bond is a significant aspect of the dye's degradation and its environmental fate. researchgate.net Studies using techniques like Fourier Transform Infrared Spectroscopy (FT-IR) can show the transformation of the N=N bond. researchgate.net

Reductive Cleavage Pathways and Aromatic Amine Formation

A significant chemical transformation pathway for azo dyes, including this compound, is reductive cleavage. This process involves the breaking of the azo bond (-N=N-), leading to the formation of aromatic amines mdpi.comeuropa.euimrpress.comnih.govroadmaptozero.com. The azo group of this compound is particularly reactive and can undergo this reduction .

Reductive cleavage can be facilitated by various reducing agents. For instance, the reduction of azo compounds typically involves the use of agents such as sodium dithionite (B78146) or zinc dust in the presence of an acid . Furthermore, microorganisms, particularly the microflora found in environments like the mammalian gut or skin, are known to mediate the reductive cleavage of azo dyes mdpi.comeuropa.eu. Studies have shown that various strains of human skin bacteria can split water-soluble azo dyes to their corresponding amines in vitro europa.eu.

The formation of aromatic amines from azo dyes through reductive cleavage is a well-established chemical reaction imrpress.comroadmaptozero.com. The precursors used in the synthesis of this compound, such as o-aminobenzoic acid and 1-phenyl-3-methyl-5-pyrazolone, suggest the types of aromatic structures that could potentially be released upon cleavage of the azo bond within the metal complex structure worlddyevariety.com. The PubChem entry for this compound lists o-(5-Hydroxy-3-methyl-1-phenyl-4-pyrazolylazo)benzoic acid as a parent compound and components including hydrogen, chromium, and this pyrazolylazo benzoic acid derivative nih.govalfa-chemistry.com. This indicates that the azo linkage connects a modified benzoic acid structure to a modified pyrazolone (B3327878) structure, and reductive cleavage would yield corresponding amino-substituted compounds.

Oxidative Degradation Mechanisms

This compound is susceptible to oxidative degradation, which can lead to the breakdown of the dye molecule. This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate (B83412) under acidic conditions .

Oxidative degradation of azo dyes can be achieved through various advanced oxidation processes. These methods often involve the generation of highly reactive species capable of attacking and breaking down the dye structure. Examples include ozonation, Fenton-like processes, and photocatalysis jwent.netmdpi.comajol.info.

Strong oxidizing agents such as hydroxyl radicals (•OH) and hypochlorite (B82951) ions (ClO⁻) are known to attack the azo bond and other parts of the dye molecule, leading to degradation jwent.netmdpi.comajol.info. Ozonation, particularly when combined with UV irradiation, has been shown to be effective in the decolorization and mineralization of azo dyes jwent.net. The efficiency of ozonation can be influenced by pH, with higher pH values potentially favoring the formation of hydroxyl radicals, which have a high oxidizing potential jwent.net.

Fenton-like processes, which utilize hydrogen peroxide in combination with iron ions (Fe³⁺ or Fe²⁺), are also effective in generating hydroxyl radicals and promoting the degradation of azo dyes ajol.info. Studies on other Acid Yellow dyes, such as Acid Yellow 17, have shown that optimal degradation efficiency using a Fenton-like process can be achieved under acidic conditions, for example, at pH 3.0 ajol.info. Oxidative degradation pathways can result in the formation of various smaller molecules, potentially including carbon dioxide, sulfur dioxide, and nitrogen dioxide, depending on the reaction conditions and the complete structure of the dye mdpi.com. Analysis techniques like HPLC can be employed to identify intermediate products formed during the degradation process researchgate.net.

Below is a table summarizing some oxidative degradation methods and conditions mentioned in the context of azo dye degradation:

| Degradation Method | Oxidizing Agent(s) | Conditions Mentioned | Relevant Dye (Example) |

| Oxidation (General) | Hydrogen peroxide, Potassium permanganate | Acidic conditions | This compound |

| Ozonation | Ozone (O₃), Hydroxyl radicals (•OH) | pH-dependent (higher pH favors •OH), UV assistance | Direct Yellow 12 jwent.net |

| Fenton-like Process | Hydrogen peroxide (H₂O₂), Fe³⁺/Fe²⁺, Hydroxyl radicals (•OH) | Optimal pH 3.0 for AY17, specific reactant concentrations | Acid Yellow 17 ajol.info |

| Electrocatalytic Oxidation | Hypochlorite ions (ClO⁻), Cl• radicals | Wide pH range, presence of chloride ions | Chlorazol Yellow mdpi.com |

Photophysical and Photochemical Reactivity Studies

Photophysical studies investigate how molecules absorb and dissipate light energy, involving processes such as electronic excitation, fluorescence emission, internal conversion (non-radiative transition between states of like multiplicity), and intersystem crossing (transition between states of different multiplicity) core.ac.ukmdpi.com. Photochemical reactivity, on the other hand, focuses on the chemical transformations that occur as a result of light absorption core.ac.ukmdpi.com.

Azo dyes can act as photosensitizers, meaning they can absorb light and transfer the absorbed energy to other molecules, potentially initiating chemical reactions rsc.org. The photophysical properties of dyes, such as their absorption and emission spectra, are influenced by their molecular structure researchgate.netnih.gov. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to study the structural effects on the photophysical properties of dyes researchgate.netnih.gov.

While specific detailed photophysical and photochemical studies solely focused on this compound were not extensively found in the provided search results, the general principles governing the photochemistry of azo dyes and photosensitizers are relevant. The stability of a dye's molecular framework, particularly the aromatic components, can influence its resistance to photodecay rsc.org. Photochemical reactions involving azo dyes can sometimes be dependent on the pH of the solution rsc.org. Studies on other azo dyes in the context of photogalvanic cells highlight that the photodecay of the dye sensitizer (B1316253) can impact the efficiency of the system rsc.org. Photochemical studies often involve examining the behavior of molecules in excited electronic states and the potential for electron transfer processes to occur core.ac.ukmdpi.comrsc.orgnih.gov.

Environmental Fate and Advanced Degradation Technologies for Acid Yellow 121

Biological Degradation Pathways and Microbial Decolorization Research

Biological methods offer an environmentally friendly approach for the treatment of dye-containing wastewater frontiersin.org. The degradation of azo dyes like Acid Yellow 121 often involves the reductive cleavage of the azo bond, typically occurring under anaerobic conditions, followed by the potential degradation of the resulting aromatic amines under aerobic conditions wur.nl.

Enzymatic Bioremediation (e.g., Laccase-Mediated Degradation)

Enzymatic bioremediation, particularly using oxidoreductase enzymes like laccases, has shown potential for dye degradation nih.govtandfonline.com. Laccases (EC 1.10.3.2) are multicopper oxidases that catalyze the oxidation of various phenolic and non-phenolic compounds, utilizing oxygen as the electron acceptor oup.comresearchgate.net. Research has demonstrated the ability of laccases produced by certain microbial strains, such as Bacillus sp. strain TR, to decolorize acid yellow dyes researchgate.net. One study reported a decolorization efficiency of 76.4% for an acid yellow dye using laccase from Bacillus sp. strain TR within 96 hours researchgate.net. The mechanism involves the transformation of the N=N bond, which can be observed through techniques like Fourier transform infrared spectroscopy (FT-IR) researchgate.net. High-performance liquid chromatography (HPLC) analysis has also been used to identify intermediate products formed during laccase-mediated degradation researchgate.net.

Anaerobic and Aerobic Biodegradation Kinetics and Efficiency

The biodegradation of azo dyes often requires a combination of anaerobic and aerobic processes for complete mineralization wur.nl. Under anaerobic conditions, azo dyes undergo reductive cleavage of the azo bond, leading to decolorization and the formation of aromatic amines wur.nl. While this step removes color, the resulting aromatic amines may still be toxic and require further degradation wur.nlresearchgate.net. Aerobic conditions are generally necessary for the subsequent degradation and potential mineralization of these aromatic amines wur.nl.

Studies on the anaerobic degradation of acid yellow dyes, such as Acid Yellow 79, have shown significant color removal efficiency, with one study reporting 97% color removal at a concentration of 300 mg/L using mixed anaerobic granular sludge ruh.ac.lk. The kinetics of anaerobic biodegradation can vary depending on the specific dye; for instance, Acid Yellow 79 biodegradation followed a second-order kinetic model in one study ruh.ac.lk. The shift in UV-visible spectra after anaerobic treatment indicates the transformation of the dye structure, with the disappearance of peaks in the visible region and the appearance of new peaks in the UV region corresponding to aromatic amines researchgate.net. Complete mineralization to CO2 and CH4 is not typically achieved under strictly anaerobic conditions, particularly for aromatic amines lacking specific functional groups like hydroxyl or carboxyl groups researchgate.net.

Aerobic biodegradation can further process the aromatic amines produced anaerobically wur.nl. While some studies initially suggested azo dyes were recalcitrant under aerobic conditions, specific aerobic bacterial cultures capable of reducing the azo linkage have been identified wur.nl. The efficiency and kinetics of aerobic degradation depend on the microbial strain and environmental conditions plos.org.

Identification and Characterization of Microbial Strains for Decolorization

Identifying and characterizing microbial strains with high dye decolorization and degradation capabilities is crucial for developing effective bioremediation strategies eeer.org. Various bacterial species have been investigated for their ability to degrade azo dyes. For example, Bacillus sp. strain TR has been studied for its laccase production and subsequent decolorization of acid yellow dye researchgate.net. Other bacterial genera, including Pseudomonas, Bacillus, Enterobacter, and Aeromonas, have demonstrated significant potential in decolorizing a wide range of azo dyes eeer.org.

Specific strains like Bacillus pumilis and Paenibacillus thiaminolyticus, isolated from textile industry effluents, have shown the ability to decolorize azo dyes at concentrations up to 800 mg/L eeer.org. Optimization of parameters such as pH, incubation time, initial dye concentration, and inoculum size is essential to maximize the degradation efficiency of these microbial strains eeer.org. Fourier transform infrared (FT-IR) analysis can be used to confirm the degradation of dyes by observing structural modifications in the chemical bonds eeer.org.

Advanced Physicochemical Treatment Strategies for Wastewater Remediation

Physicochemical methods are also widely employed for the removal of dyes from wastewater, often serving as alternatives or complements to biological treatments researchgate.net. These methods include adsorption, coagulation/flocculation, membrane filtration, and advanced oxidation processes researchgate.netdeswater.com.

Adsorption Technologies and Novel Sorbent Materials Development (e.g., Biosorbents)

Adsorption is a widely used technique for dye removal due to its effectiveness and relative simplicity deswater.com. This process involves the transfer of dye molecules from the aqueous phase onto the surface of a solid adsorbent material researchgate.net. The efficiency of adsorption is influenced by factors such as the type of adsorbent, dye concentration, pH, and temperature deswater.comredalyc.org.

Research has explored various materials as potential adsorbents for acid dyes, including novel sorbent materials and biosorbents researchgate.netinderscienceonline.com. For instance, Fe(III)-loaded collagen fibre (FLCF) has been investigated for the adsorption of anionic dyes, including Acid Yellow 11 (which is synonymous with this compound in some contexts) inderscienceonline.comalfa-chemistry.com. This material showed the highest adsorption capacity at pH 3 inderscienceonline.com. Another study explored the use of soybean meal as a natural adsorbent for acid dyes, including a yellow acid dye, demonstrating removal efficiencies ranging from 78% to 95% depending on the adsorbent concentration redalyc.org. Activated carbon has also been used for the adsorption of acid yellow dyes puchd.ac.in.

Adsorption isotherms, such as the Langmuir and Freundlich models, are commonly used to describe the equilibrium behavior of dye adsorption researchgate.netdeswater.com. Kinetic models, like the pseudo-second-order model, can help understand the rate-limiting steps of the adsorption process researchgate.netdeswater.com.

A data table summarizing adsorption capacities for acid yellow dyes on different materials could illustrate these findings:

| Adsorbent Material | Dye (e.g., Acid Yellow 11/121) | Adsorption Capacity (mg/g) | Conditions (e.g., pH) | Source |

| Fe(III)-loaded collagen fibre | Acid Yellow 11 | Not specified (highest at pH 3) | pH 3 | inderscienceonline.com |

| Soybean meal | Acid Yellow (Erionyl RXL) | Varied (78-95% removal) | Various | redalyc.org |

| Activated Carbon | Acid Yellow RR | Not specified | Static Batch | puchd.ac.in |

Note: Specific adsorption capacity values for this compound on Fe(III)-loaded collagen fibre and Activated Carbon were not explicitly available in the provided snippets, only that adsorption occurred.

Advanced Oxidation Processes (AOPs): Mechanistic Studies and Optimization

Advanced Oxidation Processes (AOPs) are powerful chemical treatment methods that involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants like dyes ajol.infonih.gov. AOPs can lead to the mineralization of complex dye molecules into simpler, less toxic compounds, such as CO2 and H2O ajol.info.

Various AOPs have been applied to dye degradation, including ozonation, UV irradiation, Fenton processes (Fe2+/H2O2), photo-Fenton processes, and photocatalysis (e.g., TiO2/UV, ZnO/UV) ajol.infotandfonline.com. These processes rely on the strong oxidizing potential of the generated radicals (redox potential of •OH is 2.8 V vs SHE) ajol.info.

Ozonation, sometimes combined with UV or catalysts, is effective in decolorizing dyes by reacting with the chromophore groups, such as azo bonds and aromatic rings aku.edu.trjwent.net. The efficiency of ozonation can be influenced by parameters like initial dye concentration and pH, with higher pH values often promoting the formation of hydroxyl radicals researchgate.netjwent.net. For Acid Yellow 11, ozonation achieved over 99% decolorization within 20 minutes at pH 9 researchgate.net.

Fenton and Fenton-like processes utilize the reaction between iron ions (Fe2+ or Fe3+) and hydrogen peroxide (H2O2) to produce hydroxyl radicals ajol.infonih.gov. Studies on Acid Yellow 17, another acid yellow dye, have shown that the Fenton-like process (Fe3+/H2O2) can achieve significant degradation efficiency, with optimal conditions leading to approximately 83% degradation in 60 minutes ajol.info. The mechanism involves the catalytic decomposition of H2O2 by iron ions ajol.info.

Mechanistic studies often involve identifying intermediate degradation products using techniques like GC-MS and LC-ESI-MS/MS to understand the degradation pathways researchgate.net. Optimization of AOP parameters, such as oxidant concentration, catalyst dosage, pH, and reaction time, is crucial for maximizing dye removal efficiency researchgate.netajol.info.

| AOP Method | Dye (e.g., Acid Yellow 11/121) | Decolorization/Degradation Efficiency (%) | Time (min) | Conditions (e.g., pH, Oxidant Conc.) | Source |

| Ozonation | Acid Yellow 11 | >99% | 20 | pH 9, 100 mg/mL initial dye | researchgate.net |

| Fenton-like (Fe3+/H2O2) | Acid Yellow 17 | ~83% | 60 | pH 3, 0.9 mM H2O2, 0.06 mM Fe3+ | ajol.info |

Note: Acid Yellow 11 is listed as a synonym for this compound in some sources alfa-chemistry.com. Acid Yellow 17 is included as an example of an acid yellow dye studied with AOPs.

Ozonation and UV-Assisted Ozonation for Chromophore Degradation

Ozonation and UV-assisted ozonation are advanced oxidation processes (AOPs) explored for the degradation of dyes, including azo dyes, by targeting their chromophores. jwent.netresearchgate.netunesp.brjwent.net These methods involve the use of ozone (O₃), a strong oxidizing agent, which can react directly with organic substances or indirectly through the generation of highly reactive hydroxyl radicals (•OH), particularly in alkaline conditions. jwent.netresearchgate.netjwent.net UV irradiation can enhance the ozonation process by promoting the decomposition of ozone to generate more hydroxyl radicals, leading to improved decolorization and mineralization efficiency. jwent.netjwent.net

Studies on other azo dyes, such as Acid Yellow 11 and Direct Yellow 12, provide insights into the potential mechanisms and effectiveness of ozonation and UV/O₃ processes. For Acid Yellow 11, more than 99% decolorization was achieved within 20 minutes of ozonation at pH 9. researchgate.net UV-assisted ozonation can lead to a higher decolorization rate constant and lower energy consumption compared to ozonation alone. unesp.br The efficiency of these processes is influenced by parameters such as pH, initial dye concentration, and reaction time. jwent.netresearchgate.netjwent.net Alkaline conditions generally favor the formation of hydroxyl radicals, leading to faster degradation rates. jwent.netjwent.net

Photocatalytic and Sonochemical Degradation Mechanisms

Photocatalytic degradation is another promising AOP for dye removal, utilizing semiconductor photocatalysts, often under UV or visible light irradiation. acs.orgomu.edu.trsciopen.com The process involves the generation of electron-hole pairs upon light absorption by the photocatalyst. acs.org These charge carriers can then react with water and oxygen to produce reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which attack the dye molecules, leading to their degradation. acs.orgmdpi.comacs.org The mechanism can involve direct photocatalytic degradation or indirect degradation mediated by these reactive species. acs.orgmdpi.com Factors affecting photocatalytic degradation include pH, initial dye concentration, and catalyst loading. acs.orgresearchgate.net

Sonochemical degradation utilizes ultrasonic irradiation to induce chemical reactions. omu.edu.trcapes.gov.br The process involves the formation, growth, and collapse of bubbles in the liquid, creating localized hotspots with high temperatures and pressures. capes.gov.br This can lead to pyrolysis of volatile compounds or the generation of reactive species in the interfacial region of the bubbles or in the bulk solution, which can then degrade the dye molecules. capes.gov.br For some dyes, sonochemical degradation can occur via hydroxylation and cleavage of chemical bonds. capes.gov.br Combining sonolysis with other AOPs like photocatalysis can enhance the degradation process. omu.edu.tracs.org

Environmental Monitoring and Transformation Product Analysis

Monitoring the environmental presence of this compound and identifying its transformation products is crucial for assessing its environmental impact. The degradation of azo dyes can lead to the formation of aromatic amines, some of which may be more toxic than the parent dye. canada.caresearchgate.net

Chromatographic and Spectrometric Approaches for Degradation Product Identification

Chromatographic and spectrometric techniques are essential tools for the separation, identification, and quantification of this compound and its degradation products in environmental samples. High-Performance Liquid Chromatography (HPLC) coupled with detectors like Diode Array Detection (DAD) or Mass Spectrometry (MS), including LC-MS/MS, is widely used for analyzing dyes and their transformation products. jwent.netjwent.netresearchgate.netresearchgate.netaku.edu.tr Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, particularly for identifying more volatile degradation products. researchgate.netresearchgate.netmdpi.com These techniques allow for tracking changes in dye structure and identifying intermediate compounds formed during degradation processes. researchgate.netresearchgate.net Mass spectrometry provides information on the molecular mass and fragmentation patterns of the degradation products, aiding in their structural elucidation. jwent.netresearchgate.netcapes.gov.br

Interactive Table: Analytical Techniques for Dye Degradation Product Analysis

| Technique | Abbreviation | Application | Key Information Provided |

| High-Performance Liquid Chromatography | HPLC | Separation of complex mixtures, including dyes and degradation products | Retention time, peak area |

| Diode Array Detection | DAD | UV-Vis spectral information for eluted compounds | Absorbance spectra, λmax |

| Mass Spectrometry | MS | Determination of molecular mass and fragmentation patterns | m/z values, structural information |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Coupled separation and mass analysis for non-volatile compounds | Molecular weight, fragmentation data |

| Tandem Mass Spectrometry | MS/MS | More detailed structural information through fragmentation of selected ions | Detailed fragmentation pathways |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and mass analysis for volatile and semi-volatile compounds | Identification of volatile products |

Fate in Aquatic and Terrestrial Environments

This compound is expected to persist in aquatic and terrestrial environments. canada.ca Its high water solubility suggests it will remain in the water column, but it can also partition to sediments and soil. canada.caontosight.ai The potential for biodegradation in surface waters may be limited, although anaerobic degradation leading to aromatic amines is possible in sediments. canada.caresearchgate.net The environmental fate of substances in terrestrial environments is influenced by factors such as soil mobility, which can be estimated based on properties like the organic carbon-water (B12546825) partition coefficient (Koc). nih.govacs.org Computational modeling can be used to predict the environmental partitioning and transport of chemicals in different compartments. acs.orgmdpi.com

Computational Modeling for Environmental Impact Prediction and Degradation Pathways

Computational modeling plays a valuable role in predicting the environmental fate, transport, and degradation pathways of chemical compounds like this compound. acs.orgacs.orgmdpi.comacs.orgresearchgate.net Models can simulate the behavior of substances in various environmental compartments, including water, soil, and sediment, based on their physical and chemical properties. acs.orgmdpi.com This can help in assessing the potential for persistence, bioaccumulation, and long-range transport. canada.caacs.org

Furthermore, computational chemistry methods, such as density functional theory (DFT), can be used to predict molecular properties, reaction pathways, and the stability of the parent compound and its potential degradation products. acs.orgresearchgate.net This can aid in understanding the mechanisms of advanced oxidation processes and identifying likely transformation products. acs.orgresearchgate.netresearchgate.net Computational modeling can also contribute to assessing the environmental impact of chemical releases by simulating their spread and potential effects on ecosystems. mdpi.comiaea.org

Research on Acid Yellow 121 Derivatization and Structure Property Relationships

Rational Design and Synthesis of Novel Acid Yellow 121 Analogs

The rational design of novel this compound analogs involves modifying the core molecular structure to achieve desired performance enhancements. This often includes altering the aromatic rings, the azo group, or the metal complexation site, as well as introducing different substituents. The synthesis of this compound itself begins with the diazotization of an aromatic amine, typically o-aminobenzoic acid, followed by a coupling reaction with 1-phenyl-3-methyl-5-pyrazolone. The resulting azo intermediate then undergoes metallization with chromium(III) salts.

Research in dye synthesis often explores modifications to the diazo and coupling components. For instance, studies on other acid dyes have involved the diazotization of benzthiazole derivatives and coupling with naphthoic acids to form various acid dyes scholarsresearchlibrary.com. Similarly, the incorporation of heterocyclic moieties into azo dye scaffolds has been investigated to improve biological activities, suggesting a potential route for modifying dye properties through structural changes researchgate.net.

While specific detailed research findings on the rational design and synthesis of this compound analogs are not extensively detailed in the provided search results, the general principles of azo dye synthesis and derivatization, including the use of different aromatic amines, coupling agents, and the introduction of various substituents, are applicable. Rational design in dye chemistry often employs computational methods like Density Functional Theory (DFT) to predict molecular geometry and spectroscopic properties, guiding the synthesis of target structures researchgate.net.

Impact of Structural Modifications on Spectroscopic Characteristics

Structural modifications to this compound and its analogs can significantly impact their spectroscopic characteristics, particularly their absorption and emission properties. The chromophoric system of azo dyes, including this compound, is primarily the azo group conjugated with aromatic rings. ontosight.ai Changes in the substituents on these rings or alterations to the electronic structure through derivatization or metal complexation can shift the absorption maxima and influence the intensity of absorption bands.

Spectroscopic techniques such as UV-Vis spectroscopy, FTIR, and NMR are essential for characterizing the structural integrity and electronic properties of dyes and their derivatives. FTIR can identify functional groups like aromatic C=C and metal-nitrogen bonds, while elemental analysis confirms stoichiometric ratios. UV-Vis spectroscopy is used to measure optical properties and assess the impact of structural changes on color and light absorption. researchgate.net

Studies on other dye systems, such as squaraine dyes, have shown that structural variations, such as the introduction of different N-alkyl substituents, can lead to different aggregation behaviors which are spectroscopically observable as shifts in absorption maxima and changes in band intensity researchgate.net. Computational chemistry, including DFT and time-dependent DFT (TD-DFT), is frequently used to predict vibrational frequencies (IR) and chemical shifts (NMR), helping to reconcile experimental spectroscopic data and understand the relationship between structure and optical properties researchgate.net.

Elucidation of Structure-Function Relationships in Dyeing Performance

Understanding the relationship between the chemical structure of this compound analogs and their dyeing performance is crucial for developing dyes with improved properties such as color fastness, leveling, and affinity for specific fibers. Acid dyes, being anionic, interact with cationic sites in fibers like wool, silk, and nylon, forming salt linkages. hinadyechem.com The solubility of acid dyes, often enhanced by the presence of sulfonic acid groups, also plays a significant role in their application and performance. ontosight.ai

This compound is known for its good lightfastness, rated at 6-7 on the ISO scale, which is superior to some other acid yellow dyes like Acid Yellow 118. This superior lightfastness is likely related to its chromium-complexed structure, as metal complexation generally enhances the stability of azo dyes against degradation by light and heat.

The size and shape of dye molecules also influence their diffusion into and interaction with fiber structures. For example, variations in dye removal performance of different acid dyes by absorption have been attributed to their bulky chemical structures, chemical functionalities, and size mdpi.com. The ability of a dye to bind effectively to various fibers like cotton, wool, and silk is a key aspect of its function ontosight.ai. Research in this area often involves evaluating dyeing properties on different substrates and correlating the observed performance with structural features of the dye molecules.

Development of Metal-Free or Alternative Metal-Complex Acid Dye Structures

This compound is a chromium-complexed dye. While metal complexation enhances desirable properties like fastness, there is interest in developing metal-free or alternative metal-complex acid dyes, potentially due to environmental considerations or the desire for different performance characteristics.

Historically, metallizable azo dyes were developed, which were applied to the fiber and then metallized on the substrate. sdc.org.uk Subsequently, the focus shifted to dyes metallized by the manufacturer, such as 1:2 chromium-dye complexes like this compound. sdc.org.uk

Research has explored alternatives to chromium, including iron and aluminum salts, for metallizing azo dyes. sdc.org.uk For instance, 1:2 iron-complexed azo dyes have been synthesized, yielding shades ranging from yellow-brown to olive-brown. sdc.org.uk While these iron complexes can provide good fastness properties, they are often reported to be lower than their chromium-based counterparts. sdc.org.uk The development of metal-free acid dyes would require alternative structural designs to achieve comparable levels of fastness and performance without relying on metal coordination. This could involve incorporating structural features that enhance photostability and thermal stability through other mechanisms, such as increased conjugation or the presence of stabilizing substituents.

Developing alternative metal complexes or metal-free structures necessitates a thorough understanding of how metal coordination in this compound contributes to its specific properties and designing new molecules that can replicate or improve upon these characteristics through different structural approaches.

Exploration of Acid Yellow 121 in Niche Academic and Analytical Applications

Application as a Chemical Probe in pH Sensing and Indicator Systems

Acid Yellow 121 has been noted for its color change properties in different pH environments, suggesting its potential use as a pH indicator. The development of pH-sensitive materials, including textiles, often involves the use of pH-indicator dyes that exhibit distinct color changes with variations in hydrogen ion concentration. researchgate.netacs.org While the search results highlight the general principles and examples of pH indicators and sensors, specific detailed research findings on this compound's performance as a pH probe in academic settings were not extensively detailed. However, the fundamental property of azo dyes to undergo color changes based on pH makes this compound a candidate for investigation in such applications. researchgate.net

Research in Biological Staining Methodologies for Microscopic Analysis

This compound is commonly used in staining protocols for microscopic analysis of biological tissues, enhancing the visibility of cellular structures. Staining is a crucial technique in histopathology and biological research to visualize tissue specimens and cellular alterations under a microscope. ompj.org Acidic dyes, in general, exhibit affinity towards basic components of tissues. ompj.org The application of this compound in biological staining aligns with the broader use of various dyes in microscopy to differentiate cellular components and structures. ompj.orgncsu.edu

Investigation of Molecular Interaction-Based Delivery Systems (non-clinical)

This compound has been investigated for potential use in targeted drug delivery systems due to its ability to interact with biological molecules. The mechanism of action of this compound involves its interaction with various molecular targets, including binding to proteins and nucleic acids in biological systems, which can alter their structure and function. The reactive azo group can undergo reduction to form aromatic amines, further interacting with cellular components. While the search results mention the investigation of this compound in drug delivery systems, the focus here is strictly on non-clinical academic investigations of molecular interactions for delivery purposes. Research into molecular interaction-based delivery systems often explores the binding affinity and complex formation between potential carrier molecules and target substances, such as the interaction of aptamers with specific ligands for targeted delivery. researchgate.netacs.org The interaction properties of this compound with biological molecules could be relevant in non-clinical studies exploring novel delivery mechanisms or molecular probes.

Studies on Solubilization and Micellization Chemistry in Surfactant Systems

Studies have investigated the solubilization of organic dyes, including those with azo structures, in surfactant micelles. chalmers.seresearchgate.nettandfonline.compcbiochemres.comtandfonline.com Solubilization in micellar media involves the incorporation of hydrophobic substances into the micellar phase of a surfactant solution, a process that occurs when the surfactant concentration exceeds the critical micelle concentration (CMC). chalmers.seresearchgate.netpcbiochemres.comtandfonline.com The solubilization power of a surfactant is influenced by factors such as the chemical structures of the surfactant and the dye, temperature, salt concentration, and pH. chalmers.seresearchgate.netpcbiochemres.com Nonionic surfactants generally exhibit higher solubilization power for hydrophobic dyes compared to anionic and cationic surfactants, potentially due to the accommodation of dyes in both the hydrocarbon core and the headgroup shell of the micelle. researchgate.net Spectrophotometry and conductometry are techniques commonly used to study dye-surfactant interactions and micellization. tandfonline.com While specific studies focusing solely on this compound were not exclusively detailed, the principles of dye solubilization and micellization in surfactant systems are directly applicable to understanding the behavior of this compound in the presence of surfactants, which is relevant in various academic and industrial contexts.

Development of Advanced Analytical Methods for Detection and Quantification in Complex Matrices

The need for robust analytical techniques to identify and quantify synthetic dyes in complex matrices is highlighted in the context of environmental monitoring and various industries. mdpi.com Advanced analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are widely used for the detection and quantification of various compounds, including organic molecules, in complex environmental and biological samples. eurofins.comnih.gov These methods often involve sample preparation procedures to remove interferences and utilize techniques like multiple reaction monitoring (MRM) for sensitive and selective detection. eurofins.com Other analytical techniques mentioned in the context of complex matrix analysis include spectrophotometry, ion chromatography, gas chromatography, and atomic absorption spectroscopy, depending on the nature of the analyte and matrix. nih.govmdpi.compjoes.com The development of specific analytical methods for the detection and quantification of this compound in complex matrices would involve optimizing parameters for extraction, separation, and detection based on the dye's chemical properties and the characteristics of the matrix.

Q & A

Q. How should complex datasets (e.g., multi-spectral analyses) be visualized to enhance clarity in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.